molecular formula C15H19BrO4 B13714048 (R)-tert-butyl 3-bromo-5-((tetrahydrofuran-3-yl)oxy)benzoate

(R)-tert-butyl 3-bromo-5-((tetrahydrofuran-3-yl)oxy)benzoate

Cat. No.: B13714048
M. Wt: 343.21 g/mol
InChI Key: PTRLBMZLMPYQJO-GFCCVEGCSA-N
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Description

®-tert-butyl 3-bromo-5-((tetrahydrofuran-3-yl)oxy)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, a tetrahydrofuran ring, and a benzoate ester, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 3-bromo-5-((tetrahydrofuran-3-yl)oxy)benzoate typically involves the following steps:

    Esterification: Formation of the benzoate ester.

    Tetrahydrofuran Ring Formation: Incorporation of the tetrahydrofuran ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification reactions under controlled conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 3-bromo-5-((tetrahydrofuran-3-yl)oxy)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction: The benzoate ester and tetrahydrofuran ring can participate in oxidation and reduction reactions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can modify the ester and ring structures.

Scientific Research Applications

®-tert-butyl 3-bromo-5-((tetrahydrofuran-3-yl)oxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-tert-butyl 3-bromo-5-((tetrahydrofuran-3-yl)oxy)benzoate involves its interaction with specific molecular targets. The bromine atom and ester group can participate in various chemical interactions, while the tetrahydrofuran ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-5-((tetrahydrofuran-3-yl)oxy)benzoate
  • 3-Bromo-2-methyl-6-((tetrahydrofuran-3-yl)oxy)pyridine
  • 3-(3-Bromo-5-fluorophenoxy)tetrahydrofuran

Uniqueness

®-tert-butyl 3-bromo-5-((tetrahydrofuran-3-yl)oxy)benzoate is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications compared to similar compounds. The presence of the tert-butyl group adds steric hindrance, influencing its chemical behavior and interactions.

Properties

Molecular Formula

C15H19BrO4

Molecular Weight

343.21 g/mol

IUPAC Name

tert-butyl 3-bromo-5-[(3R)-oxolan-3-yl]oxybenzoate

InChI

InChI=1S/C15H19BrO4/c1-15(2,3)20-14(17)10-6-11(16)8-13(7-10)19-12-4-5-18-9-12/h6-8,12H,4-5,9H2,1-3H3/t12-/m1/s1

InChI Key

PTRLBMZLMPYQJO-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)Br)O[C@@H]2CCOC2

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)Br)OC2CCOC2

Origin of Product

United States

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